molecular formula C11H11F3N4O4 B1304736 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 36317-84-7

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B1304736
CAS No.: 36317-84-7
M. Wt: 320.22 g/mol
InChI Key: ADMOXSJPOKMGFZ-UHFFFAOYSA-N
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Description

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C11H11F3N4O4 and its molecular weight is 320.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Broad-Spectrum Anti-Cancer Activity

  • O-arylated diazeniumdiolates, compounds related in structural complexity and potentially in mechanistic pathways to the compound , have shown promising in vivo activity in various rodent cancer models. These include applications in treating prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. Their activation for anti-cancer effects involves glutathione-S-transferase (GST)-induced release of cytotoxic nitric oxide (NO), with ongoing research focused on improving formulations and exploring new applications (Keefer, 2010).

Antimicrobial Agents

  • A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, demonstrating the potential utility of piperazine derivatives as antimicrobial agents (Jadhav et al., 2017).

Insecticidal Applications

  • Research into the use of PAPP, a 5-HT(1A) agonist with high affinity for serotonin receptors from the parasitic nematode Haemonchus contortus, has led to the design and synthesis of a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives. These compounds showed growth-inhibiting and larvicidal activities against the armyworm, indicating the potential of such derivatives for novel insecticidal applications (Cai et al., 2010).

Herbicidal Activity

  • Novel 1-phenyl-piperazine-2,6-diones have been synthesized and showed significant herbicidal activity, highlighting the potential of piperazine derivatives in agricultural applications (Li et al., 2005).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O4/c12-11(13,14)7-5-8(17(19)20)10(9(6-7)18(21)22)16-3-1-15-2-4-16/h5-6,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMOXSJPOKMGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378976
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36317-84-7
Record name 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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